molecular formula C12H13N7O2 B2634385 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034598-36-0

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2634385
CAS No.: 2034598-36-0
M. Wt: 287.283
InChI Key: DRPKWYBSBHIUCP-UHFFFAOYSA-N
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Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases disrupts signaling pathways that are essential for cancer cell survival and growth. Additionally, this compound exhibits antibacterial activity by targeting bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins. Furthermore, this compound affects cell signaling pathways by inhibiting the phosphorylation of key signaling molecules, leading to reduced cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. This compound binds to the ATP-binding sites of c-Met and VEGFR-2 kinases, thereby inhibiting their kinase activity . The inhibition of these kinases leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively inhibits tumor growth and reduces tumor size without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve maximum therapeutic benefit while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, such as P-glycoprotein, which can influence its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in different tissues . These interactions are critical for determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling molecules and enzymes, while in the nucleus, it can modulate gene expression by binding to transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-8(3-4-15-18)11(20)14-7-9-16-17-10-12(21-2)13-5-6-19(9)10/h3-6H,7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPKWYBSBHIUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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